

Application Notes: L-Gulonic acid, gamma-lactone in Food Science and Nutrition Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Gulonic acid, gamma-lactone*

Cat. No.: B043776

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Gulonic acid, gamma-lactone, also known as L-Gulono-1,4-lactone, is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species.^{[1][2]} It is the direct precursor that is converted into ascorbic acid in the final step of this metabolic pathway.^[3] While not typically used as a direct food additive in the same manner as the structurally related Glucono-delta-lactone (GDL), its significance in nutrition and food science research is profound.^{[4][5]} Humans, other primates, and guinea pigs lack the functional enzyme L-gulonolactone oxidase (GULO) required to convert this lactone into Vitamin C, making dietary intake of ascorbic acid essential and rendering **L-Gulonic acid, gamma-lactone** a key subject of study in nutrition research.^{[6][7][8]}

These notes provide an overview of its applications, relevant quantitative data, and detailed experimental protocols for its use in research settings.

Application Notes

Primary Application in Nutrition Research: Vitamin C Biosynthesis

The most significant role of **L-Gulonic acid, gamma-lactone** is as the penultimate substrate in the animal pathway for ascorbic acid synthesis.^[2] This pathway is a focal point for

understanding metabolic diseases and nutrient requirements.

- Metabolic Pathway: In vertebrates capable of synthesizing Vitamin C, the process begins with glucose and proceeds through several intermediates. The final steps involve the conversion of L-gulonic acid to **L-Gulonic acid, gamma-lactone**, catalyzed by the enzyme senescence marker protein-30 (SMP30) or gluconolactonase.[9][10] The lactone is then oxidized by the FAD-dependent enzyme L-gulonolactone oxidase (GULO) to form 2-keto-L-gulonolactone, which spontaneously isomerizes into L-ascorbic acid.[1][6]
- Research Utility: Because humans possess a non-functional, mutated GULO gene, they are unable to perform this final conversion.[7][8] This "inborn error of carbohydrate metabolism" necessitates dietary Vitamin C.[7] **L-Gulonic acid, gamma-lactone** is therefore an invaluable tool in:
 - Studying Vitamin C Deficiency: It is used in animal models (like rats and mice, which have a functional GULO enzyme) and in cell culture to investigate the effects of endogenous Vitamin C synthesis.[10][11]
 - Reconstituting the Biosynthetic Pathway: Researchers can introduce a functional GULO enzyme into cells that normally lack it (e.g., human cell lines) and then supply **L-Gulonic acid, gamma-lactone** as a substrate to study the localized effects of intracellular Vitamin C production.[12]

Applications in Food Science and Biotechnology

While not a common food ingredient like GDL (E575), which is used as an acidifier, leavening agent, and coagulant for products like tofu, **L-Gulonic acid, gamma-lactone** has specific research applications.[5][13][14]

- Precursor for Vitamin C Production: It is a key intermediate in certain biotechnological methods for producing ascorbic acid. Research into microbial or enzymatic synthesis of Vitamin C often involves steps that generate and convert **L-Gulonic acid, gamma-lactone**.
- Research Chemical: It is used as a chemical intermediate and building block in the organic synthesis of other complex molecules and pharmaceutical precursors.[15][16] In food analysis, it has been studied as a potential matrix effect inhibitor in gas chromatography–tandem mass spectrometry methods for pesticide residue analysis.

Data Presentation

Table 1: Physicochemical Properties of L-Gulonic acid, gamma-lactone

Property	Value	Source(s)
CAS Number	1128-23-0	[17]
Molecular Formula	C ₆ H ₁₀ O ₆	[17][18]
Molecular Weight	178.14 g/mol	[17][18]
Appearance	White solid / crystalline powder	[15][19]
Melting Point	183 - 190 °C	[18][19]
Solubility	Freely soluble in water	[13][15]
Optical Activity	[α]19/D +55° (c=4 in H ₂ O)	

Table 2: Key Enzymes and Substrates in the Final Steps of Animal Vitamin C Biosynthesis

Step	Substrate	Enzyme	Product
1	L-Gulonate	Gluconolactonase (SMP30/Regucalcin)	L-Gulono-1,4-lactone
2	L-Gulono-1,4-lactone	L-Gulonolactone Oxidase (GULO)	L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone)
3	L-xylo-hex-3-gulonolactone	Spontaneous (non-enzymatic)	L-Ascorbic Acid (Vitamin C)

Data compiled from sources[1][9][10][20].

Experimental Protocols

Protocol 1: In Vitro Assay for L-Ascorbic Acid Synthesis from L-Gulonic acid, gamma-lactone

Objective: To quantify the enzymatic conversion of **L-Gulonic acid, gamma-lactone** to L-ascorbic acid using a biological sample containing L-gulonolactone oxidase (GULO), such as rat liver microsomes.

Materials:

- **L-Gulonic acid, gamma-lactone** (Substrate)
- Rat liver microsome fraction (Source of GULO enzyme)
- Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
- Reagents for stopping the reaction (e.g., Metaphosphoric acid)
- Ascorbic acid standards for calibration
- System for ascorbic acid quantification (e.g., HPLC with UV detection or a colorimetric assay kit)
- Incubator or water bath set to 37°C

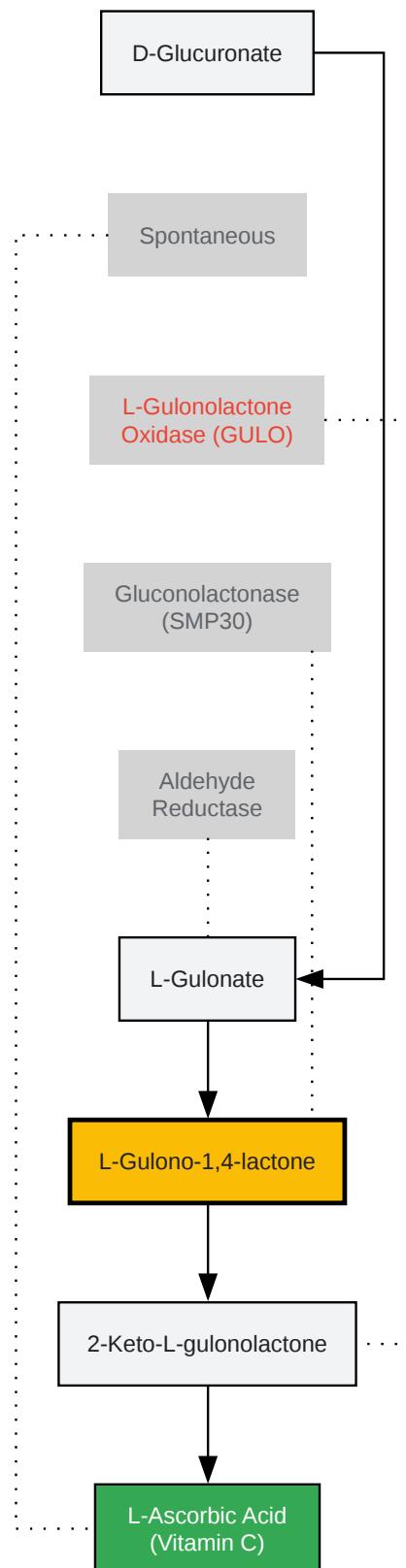
Methodology:

- Enzyme Preparation: Prepare a suspension of rat liver microsomes in cold potassium phosphate buffer to a known protein concentration.
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the microsomal suspension to the phosphate buffer. Pre-warm the mixture to 37°C.
- Initiation: Start the reaction by adding a stock solution of **L-Gulonic acid, gamma-lactone** to the reaction mixture to achieve a final desired concentration (e.g., 1 mM). A control reaction should be run without the substrate.
- Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking to ensure aeration, as the GULO enzyme requires oxygen.[\[1\]](#)

- Termination: Stop the reaction by adding an equal volume of cold metaphosphoric acid (e.g., 10% w/v), which precipitates the proteins.
- Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
- Quantification: Analyze the supernatant for L-ascorbic acid content using a pre-calibrated HPLC system or a suitable colorimetric assay. Compare the results from the substrate-containing samples to the controls to determine the amount of ascorbic acid synthesized.

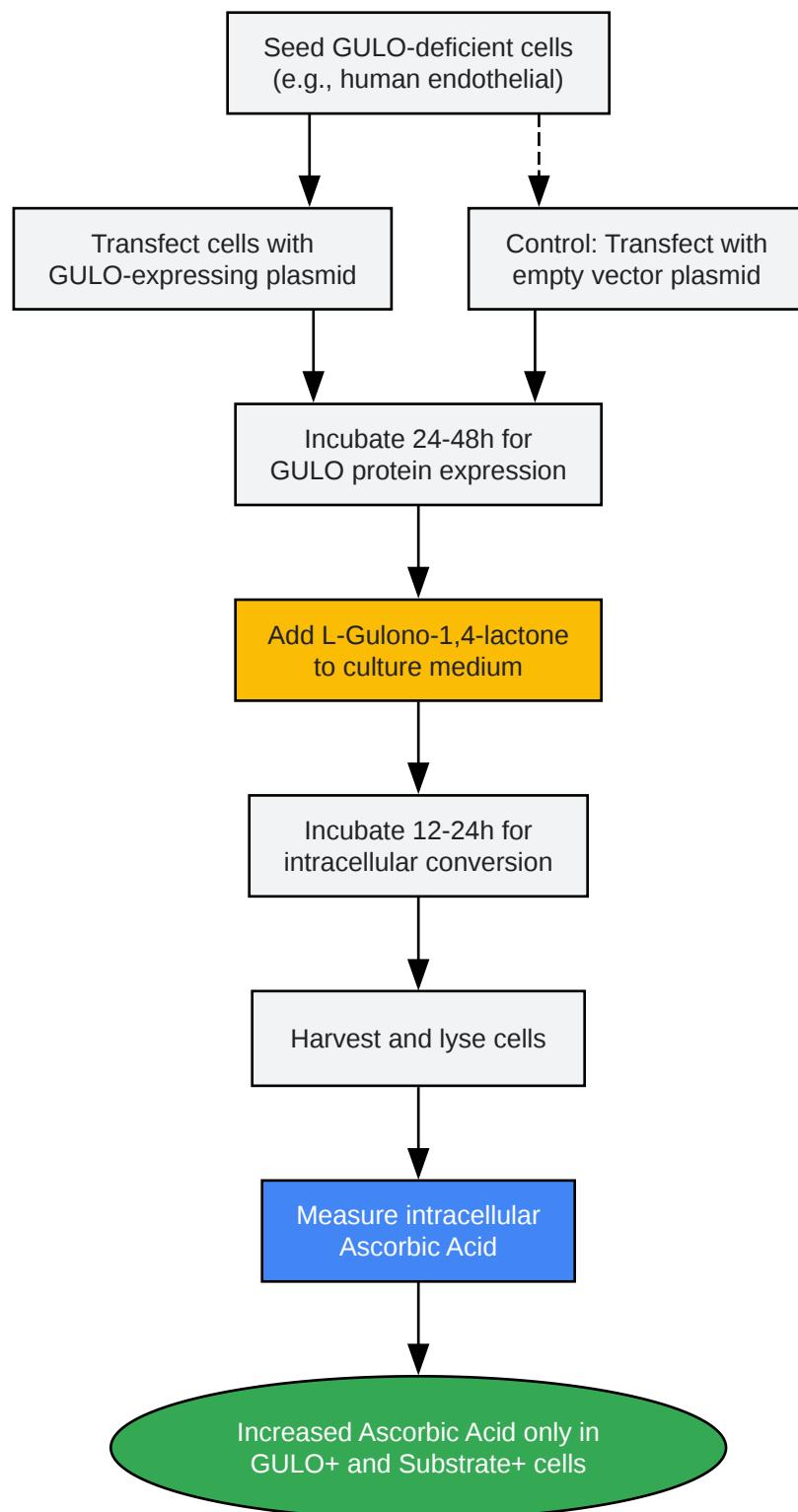
Protocol 2: Induction of Intracellular Ascorbic Acid Synthesis in a GULO-Deficient Cell Line

Objective: To demonstrate de novo synthesis of ascorbic acid in a mammalian cell line that cannot naturally produce it (e.g., human endothelial cells) after transfection with a GULO-expressing vector.[\[12\]](#)


Materials:

- Human or bovine aortic endothelial cells (or other GULO-deficient cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Plasmid DNA vector encoding a functional L-gulonolactone oxidase (GULO)
- Control (empty) plasmid vector
- Transfection reagent (e.g., Lipofectamine)
- Sterile **L-Gulonic acid, gamma-lactone** solution (Substrate)
- Cell lysis buffer (e.g., RIPA buffer)
- Assay kit for intracellular ascorbic acid measurement
- Western blot reagents to confirm GULO protein expression

Methodology:


- Cell Culture: Seed the endothelial cells in multi-well plates and grow to 70-80% confluence.
- Transfection: Transfect one set of cells with the GULO-expressing plasmid and another set with the empty vector as a control, following the manufacturer's protocol for the transfection reagent.
- Gene Expression: Allow the cells to incubate for 24-48 hours post-transfection to permit the expression of the GULO protein. Successful expression should be confirmed by Western blot analysis of a parallel cell lysate.[\[12\]](#)
- Substrate Supplementation: Prepare a sterile stock solution of **L-Gulonic acid, gamma-lactone**. Add the substrate to the culture medium of both GULO-transfected and control cells to a final concentration (e.g., 100-500 μ M). Include a set of untransfected or mock-transfected cells without the substrate as a baseline control.
- Incubation for Synthesis: Incubate the cells for an additional 12-24 hours to allow for the intracellular conversion of the substrate to ascorbic acid.
- Cell Lysis and Analysis:
 - Wash the cells with cold PBS to remove extracellular substrate and ascorbic acid.
 - Lyse the cells using a suitable lysis buffer.
 - Determine the protein concentration of the lysate for normalization.
 - Measure the intracellular ascorbic acid concentration in the lysate using a specific assay kit, following the manufacturer's instructions.
- Data Interpretation: Compare the intracellular ascorbic acid levels between the different conditions. A significant increase in ascorbic acid should be observed only in the cells transfected with GULO and supplemented with **L-Gulonic acid, gamma-lactone**.[\[12\]](#)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Vitamin C biosynthesis pathway from D-Glucuronate, highlighting L-Gulono-1,4-lactone.

[Click to download full resolution via product page](#)

Caption: Workflow for intracellular ascorbic acid synthesis via GULO transfection and substrate addition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 2. Buy L-Gulonolactone | 1128-23-0 [smolecule.com]
- 3. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Glucono-gamma-lactone | 74464-44-1 | Benchchem [benchchem.com]
- 5. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis of the γ-Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ascorbic acid synthesis due to L-gulono-1,4-lactone oxidase expression enhances NO production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. foodadditives.net [foodadditives.net]
- 14. finetechitg.com [finetechitg.com]
- 15. nbinno.com [nbinno.com]
- 16. L-グロンγ-ラクトン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 17. L-Gulonic acid, gamma-lactone | C6H10O6 | CID 439373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. L-Gulono-gamma-lactone | 1128-23-0 | G-8500 | Biosynth [biosynth.com]
- 19. L(+)-Gulonic acid gamma-lactone | 1128-23-0 [chemicalbook.com]
- 20. Structural Basis of the γ -Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes: L-Gulonic acid, gamma-lactone in Food Science and Nutrition Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043776#l-gulonic-acid-gamma-lactone-applications-in-food-science-and-nutrition-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com